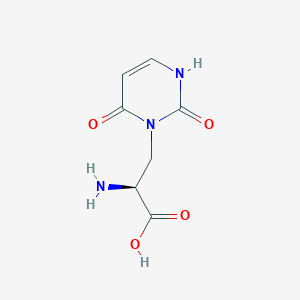
Isowillardiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isowillardiine is a non-proteinogenic alpha-amino acid.
科学的研究の応用
Structural Characteristics
Isowillardiine, like willardiine, is classified as a nucleobase amino acid. Its structure includes a pyrimidine ring, which contributes to its biological activity. The compound has been studied for its agonistic effects on non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, specifically AMPA and kainate receptors. These receptors are crucial for mediating excitatory neurotransmission in the central nervous system.
Pharmacological Studies
This compound and its analogs have been extensively used to investigate the binding affinities and pharmacodynamics associated with AMPA and kainate receptors. These studies are vital for understanding how slight modifications in molecular structure can lead to significant changes in receptor activity:
- Binding Affinity : Research has shown that various analogs of this compound exhibit different binding affinities for AMPA and kainate receptors. For instance, derivatives such as 5-fluorowillardiine have been identified as selective agonists for AMPA receptors, with a reported potency significantly higher than that of AMPA itself .
- Structure-Activity Relationship : The exploration of this compound's analogs has led to insights into the structural modifications necessary to convert agonists into antagonists at these receptors. This relationship is crucial for drug design aimed at targeting specific receptor subtypes .
Neurobiological Research
This compound's role in neurobiology primarily revolves around its interaction with glutamate signaling pathways:
- Neurological Disorder Models : this compound has been utilized in animal models to study diseases characterized by dysregulated glutamate signaling, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Its effects on neuronal excitability and synaptic plasticity are being investigated to understand potential therapeutic benefits .
- Behavioral Assays : In behavioral studies involving mouse models, this compound has been administered to assess its impact on learning, memory, and other cognitive functions influenced by glutamate receptor activity .
Epilepsy Research
In studies examining the role of kainate receptors in epilepsy, this compound analogs have been shown to modulate seizure activity in transgenic mouse models. For example:
- GluK1 Antagonists : Research indicates that antagonists derived from this compound can prevent seizure activity by inhibiting GluK1 subunits of kainate receptors. This approach highlights the potential of these compounds in developing anti-epileptic therapies .
Pain Management
This compound's derivatives have also demonstrated analgesic properties in preclinical models:
- Analgesic Effects : Studies have reported that certain kainate receptor antagonists derived from this compound can reduce pain responses in animal models, suggesting a potential application in pain management therapies .
Potential Therapeutic Applications
Given its pharmacological properties, this compound presents several potential therapeutic applications:
- Major Depressive Disorder : As an agonist of AMPA receptors, this compound and its analogs are being explored as novel treatments for major depressive disorder. The modulation of glutamatergic signaling through AMPA receptor activation may offer new avenues for antidepressant development .
- Neuroprotective Strategies : The ability of this compound-derived compounds to selectively target excitatory neurotransmission could be harnessed for neuroprotective strategies against excitotoxicity associated with various neurological disorders .
特性
CAS番号 |
21381-33-9 |
|---|---|
分子式 |
C7H9N3O4 |
分子量 |
199.16 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1 |
InChIキー |
AZSWUZQIIMMKOZ-BYPYZUCNSA-N |
SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
異性体SMILES |
C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
Key on ui other cas no. |
21381-33-9 |
同義語 |
eta-(2,4-dihydroxypyrimidin-3-yl)alanine isowillardiine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















